molecular formula C16H15N5O2S B2772494 N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251710-22-1

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2772494
CAS RN: 1251710-22-1
M. Wt: 341.39
InChI Key: HCEBYSGKDLTGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as MTZPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTZPT belongs to the class of thiazole-containing compounds, which have been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is utilized in the synthesis of novel compounds with potential biological activities. For example, a study synthesized various novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Characterization and Cytotoxicity Studies : Another study focused on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including the examination of their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

  • Development of Histone Deacetylase Inhibitors : The compound has also been instrumental in the development of histone deacetylase inhibitors. One such compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has shown promise as an anticancer drug, highlighting the compound's role in cancer research (Zhou et al., 2008).

Applications in Stem Cell Research

  • Enhancement of Induced Pluripotent Stem Cell Generation : N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a derivative, is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, marking a significant contribution to stem cell research (Ries, Granitzka, Stalke, & Ducho, 2013).

Antiproliferative and Antitumor Activities

  • Antiproliferative Potency : A study designed 2‐amino‐thiazole‐5‐carboxylic acid phenylamide derivatives based on dasatinib's structure. One of the derivatives showed high antiproliferative potency on human leukemia cells, contributing to the development of anti-tumor drugs (Liu et al., 2011).

  • Antifungal Effects : Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound has shown significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Imaging and Diagnostic Applications

  • Imaging in Parkinson's Disease : A study on the synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlights the compound's use in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).

  • Corrosion Inhibition Studies : The compound's derivatives have been studied for their corrosion inhibition performance on mild steel in acidic conditions, suggesting applications in material science (Chaitra, Mohana, & Tandon, 2016).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-10-4-5-13(23-2)11(8-10)19-14(22)12-9-24-16(20-12)21-15-17-6-3-7-18-15/h3-9H,1-2H3,(H,19,22)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEBYSGKDLTGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.